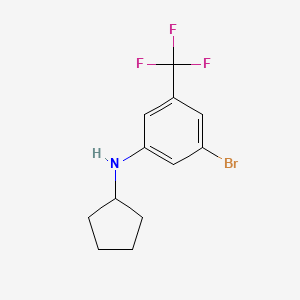
3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a bromine atom, a cyclopentyl group, and a trifluoromethyl group attached to an aniline core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Aromatic Bromination: : The synthesis typically begins with the bromination of aniline derivatives. A common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the desired position on the aromatic ring.
-
Cyclopentylation: : The introduction of the cyclopentyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves reacting the brominated aniline with cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Trifluoromethylation: : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline often involves scaling up the laboratory methods with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Substitution Reactions: : This compound can undergo various substitution reactions, particularly nucleophilic aromatic substitution due to the electron-withdrawing effects of the bromine and trifluoromethyl groups.
-
Oxidation and Reduction: : The aniline moiety can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by various substituents using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of cyclopentyl-substituted anilines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Employed in the design of biological probes for studying enzyme activities and receptor-ligand interactions.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties, such as liquid crystals and polymers.
作用机制
The mechanism by which 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
3-bromo-5-(trifluoromethyl)aniline: Lacks the cyclopentyl group, which may affect its reactivity and biological activity.
N-cyclopentyl-5-(trifluoromethyl)aniline: Lacks the bromine atom, which can influence its participation in coupling reactions.
3-bromo-N-cyclopentylaniline: Lacks the trifluoromethyl group, which can alter its electronic properties and reactivity.
Uniqueness
3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline is unique due to the combination of the bromine, cyclopentyl, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
IUPAC Name |
3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-9-5-8(12(14,15)16)6-11(7-9)17-10-3-1-2-4-10/h5-7,10,17H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPUPSPCAZDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
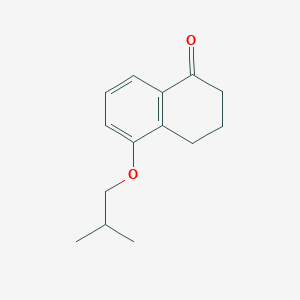
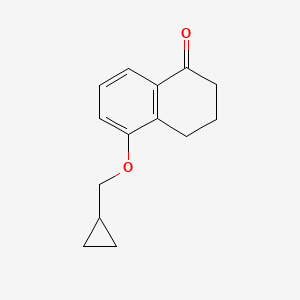
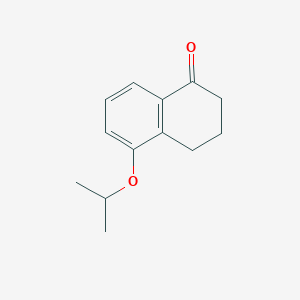

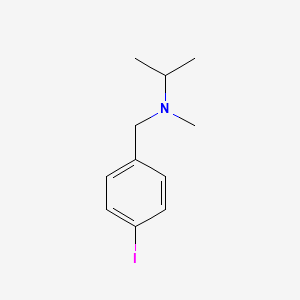
![N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7940710.png)
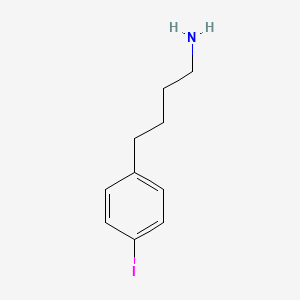
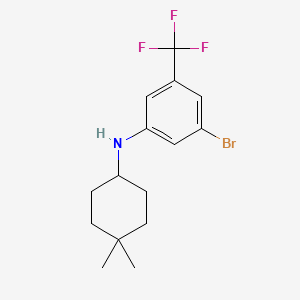
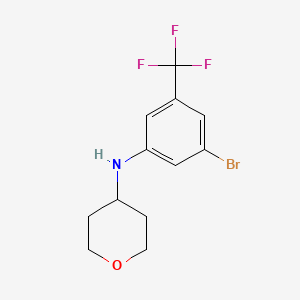
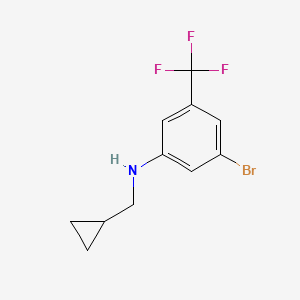
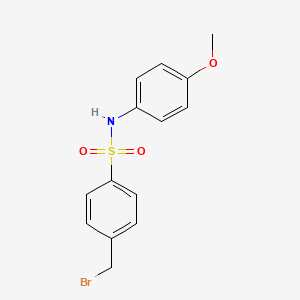
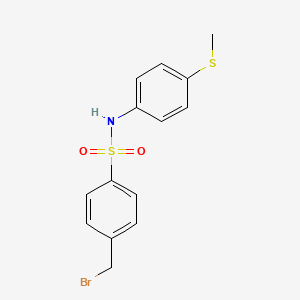
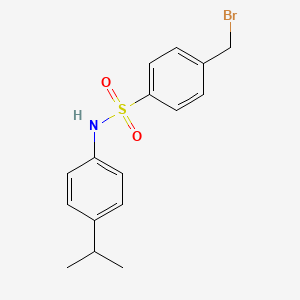
![Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate](/img/structure/B7940773.png)
